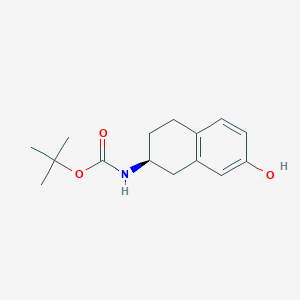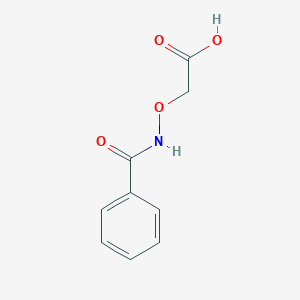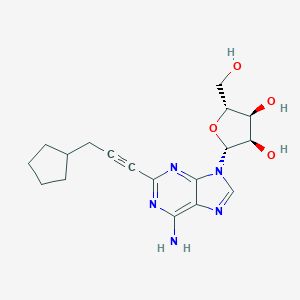
N-Homogeranyl-mff
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Homogeranyl-mff typically involves the reaction of homogeranyl bromide with N-methyl-N’-farnesylformamidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Homogeranyl-mff undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of azides and other substituted derivatives.
科学的研究の応用
N-Homogeranyl-mff has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用機序
The mechanism of action of N-Homogeranyl-mff involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in the isoprenoid biosynthetic pathway. By inhibiting GGDPS, this compound disrupts the synthesis of geranylgeranyl diphosphate (GGPP), leading to reduced protein geranylgeranylation. This inhibition affects various cellular processes, including protein trafficking, cell signaling, and apoptosis .
類似化合物との比較
N-Homogeranyl-mff can be compared with other similar compounds, such as:
Geranylgeranyl diphosphate (GGPP): A key intermediate in the isoprenoid biosynthetic pathway.
Farnesyl diphosphate (FPP): Another important intermediate in the same pathway.
Homogeranyl triazole bisphosphonates: Compounds with similar inhibitory effects on GGDPS
Uniqueness
This compound is unique due to its dual homogeranyl and farnesyl groups, which confer distinct chemical and biological properties. Its ability to inhibit GGDPS with high specificity and potency makes it a valuable tool in scientific research and potential therapeutic applications .
特性
CAS番号 |
147315-58-0 |
|---|---|
分子式 |
C28H48N2 |
分子量 |
412.7 g/mol |
IUPAC名 |
N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide |
InChI |
InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23? |
InChIキー |
PYSOMVKWLNTIIA-VETHCYCDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
同義語 |
N-homogeranyl-MFF N-homogeranyl-N-methyl-N'-farnesylformamidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















